4-Fluoro-2-(trifluorométhyl)phénylacétonitrile

Vue d'ensemble

Description

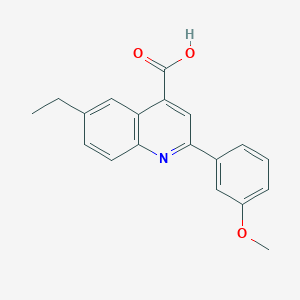

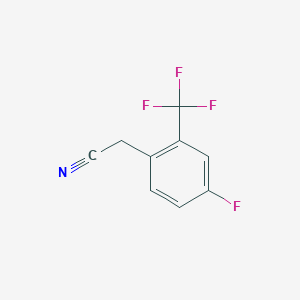

4-Fluoro-2-(trifluoromethyl)phenylacetonitrile is a chemical compound with the molecular formula FC6H3(CF3)CH2CN . It is used in the preparation of 1,4-bis[2-cyano-2-(4-(trifluoromethyl)phenyl)vinyl]benzene, a cyano-substituted distyrylbenzene derivative, which is a novel n-type organic semiconductor .

Molecular Structure Analysis

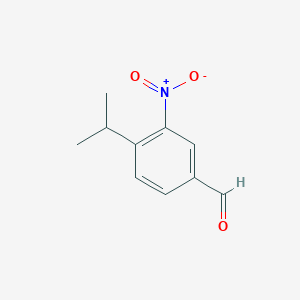

The molecular structure of 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile consists of a phenyl ring substituted with a fluoro group at the 4-position and a trifluoromethyl group at the 2-position. An acetonitrile group is also attached to the phenyl ring .Physical And Chemical Properties Analysis

4-Fluoro-2-(trifluoromethyl)phenylacetonitrile has a molecular weight of 203.14 . It has a refractive index of 1.451 (lit.), a boiling point of 222-223 °C (lit.), and a density of 1.364 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

Intermédiaire pharmaceutique

Ce composé est utilisé comme intermédiaire pharmaceutique . Les intermédiaires pharmaceutiques sont des composés chimiques qui constituent les blocs de construction utilisés dans la production d'ingrédients pharmaceutiques actifs. Ils sont souvent utilisés dans la synthèse de molécules organiques complexes.

Synthèse de diphénylthioéthers

Le 4-Fluoro-2-(trifluorométhyl)phénylacétonitrile est utilisé dans la synthèse de diphénylthioéthers . Les diphénylthioéthers sont une classe de composés organiques qui présentent des applications potentielles dans divers domaines, notamment la chimie médicinale et la science des matériaux.

Préparation de dérivés de distyrylbenzène cyano-substitués

Ce composé a été utilisé dans la préparation de dérivés de distyrylbenzène cyano-substitués . Ces dérivés présentent un intérêt dans le domaine des semi-conducteurs organiques.

Analyse structurale

Le composé a été caractérisé par analyse FT-IR, FT-Raman et RMN (13C et 1H) . Ce type d'analyse structurale est crucial pour comprendre les propriétés du composé et peut aider à son application dans divers domaines.

Mécanisme D'action

The mechanism of action of 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile is not fully understood. However, it is believed that 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile acts as an inhibitor of the enzyme acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, which is important for muscle contraction, learning, and memory. By inhibiting this enzyme, 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile can increase the levels of acetylcholine in the body, leading to increased muscle contraction, improved learning and memory, and other effects.

Biochemical and Physiological Effects

4-Fluoro-2-(trifluoromethyl)phenylacetonitrile has been studied for its biochemical and physiological effects. Studies have shown that 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile can increase the levels of acetylcholine in the body, leading to increased muscle contraction, improved learning and memory, and other effects. 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile has also been found to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. In addition, 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile has been shown to inhibit the growth of certain types of bacteria and fungi, making it a potential antimicrobial agent.

Avantages Et Limitations Des Expériences En Laboratoire

4-Fluoro-2-(trifluoromethyl)phenylacetonitrile has several advantages for use in laboratory experiments. It is a relatively inexpensive chemical, and it is easy to synthesize. 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile is also stable at room temperature, making it ideal for storage and use in experiments. However, 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile has some limitations as well. It is highly volatile, and it can easily evaporate if not stored in an airtight container. In addition, 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile is a toxic compound, and it should be handled with caution.

Orientations Futures

There are many potential future directions for the use of 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile. It could be used in the synthesis of novel fluorinated compounds, such as fluorinated antifungal agents and inhibitors of the enzyme acetylcholinesterase. 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile could also be used in the development of new antimicrobial agents, as well as in the development of new drugs to treat neurological diseases. In addition, 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile could be used in the development of new methods for synthesizing fluorinated compounds, as well as for the development of new methods for measuring the concentration of 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile in solutions.

Méthodes De Synthèse

4-Fluoro-2-(trifluoromethyl)phenylacetonitrile can be synthesized in a two-step reaction. The first step involves the reaction of 4-fluorobenzaldehyde with trifluoromethylmagnesium bromide to form 4-fluoro-2-(trifluoromethyl)benzaldehyde. This is followed by the reaction of the resulting aldehyde with sodium cyanide to form the nitrile product. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 0-10°C.

Safety and Hazards

4-Fluoro-2-(trifluoromethyl)phenylacetonitrile is classified as a combustible liquid . It has a flash point of 107.78 °C (closed cup) . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this chemical . It’s important to avoid dust formation and ensure adequate ventilation .

Propriétés

IUPAC Name |

2-[4-fluoro-2-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F4N/c10-7-2-1-6(3-4-14)8(5-7)9(11,12)13/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTIAVOXEDRIPNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372173 | |

| Record name | 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80141-94-2 | |

| Record name | 4-Fluoro-2-(trifluoromethyl)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80141-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 80141-94-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-[(4-chlorophenyl)amino]-3-oxopropanoate](/img/structure/B1302342.png)